![molecular formula C19H16N2O2 B5767645 5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as PIA, and it belongs to the class of anthraquinone derivatives. In
作用机制
The mechanism of action of PIA is not fully understood. However, studies have suggested that PIA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, PIA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PIA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PIA can induce mitochondrial dysfunction, oxidative stress, and DNA damage in cancer cells. Additionally, PIA has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and DNA repair.
实验室实验的优点和局限性
PIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, PIA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, PIA also has some limitations for lab experiments. It has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. Additionally, PIA may exhibit toxicity towards normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for research on PIA. One potential direction is to explore the use of PIA as a building block for the synthesis of new organic materials with improved optical and electronic properties. Additionally, further studies are needed to elucidate the mechanism of action of PIA and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the safety and toxicity profile of PIA in vivo, which may help to determine its potential as a therapeutic agent.
合成方法
The synthesis method of PIA involves the reaction of 1-piperidinylamine with anthraquinone-2-carboxylic acid in the presence of phosphorus oxychloride. This reaction results in the formation of PIA as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
科学研究应用
PIA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PIA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PIA has been found to possess antimicrobial, antifungal, and antiviral properties.
In material science, PIA has been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes. PIA-based materials have been found to exhibit excellent optical and electronic properties, making them suitable for use in various electronic devices.
属性
IUPAC Name |
10-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-12-6-2-3-7-13(12)19-16-14(20-23-19)8-9-15(17(16)18)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANBIFDCNTTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-yl)-6H-anthra[1,9-cd][1,2]oxazol-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

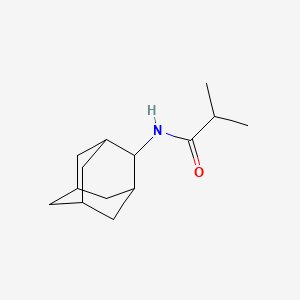
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

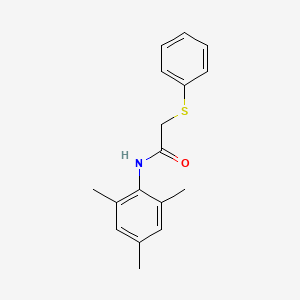
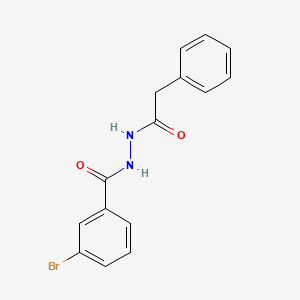
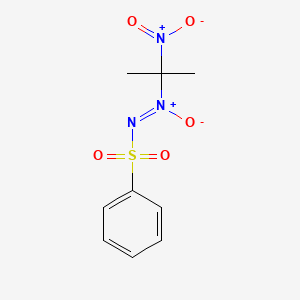
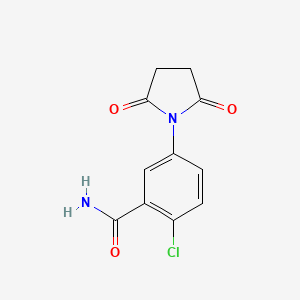
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
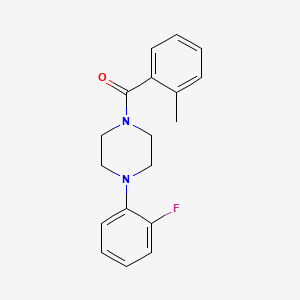
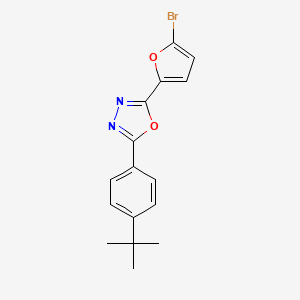
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)